molecular formula C10H11BrO B2636387 1-(4-Bromophenyl)but-3-en-1-ol CAS No. 113842-31-2

1-(4-Bromophenyl)but-3-en-1-ol

Cat. No.: B2636387
CAS No.: 113842-31-2
M. Wt: 227.101
InChI Key: CIQQVDRCWZVRLM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11BrO It is characterized by a bromophenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, the reaction between 4-bromobenzene and but-3-en-1-ol under palladium catalysis can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck reactions. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(4-Bromophenyl)but-3-en-1-one.

    Reduction: 1-(4-Bromophenyl)butan-1-ol.

    Substitution: 1-(4-Methoxyphenyl)but-3-en-1-ol or 1-(4-Cyanophenyl)but-3-en-1-ol.

Scientific Research Applications

1-(4-Bromophenyl)but-3-en-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)but-3-en-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the butenol chain can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)but-3-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)but-3-en-1-ol: Contains a fluorine atom instead of bromine.

    1-(4-Iodophenyl)but-3-en-1-ol: Contains an iodine atom instead of bromine.

Uniqueness: 1-(4-Bromophenyl)but-3-en-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules.

Properties

IUPAC Name

1-(4-bromophenyl)but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQQVDRCWZVRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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